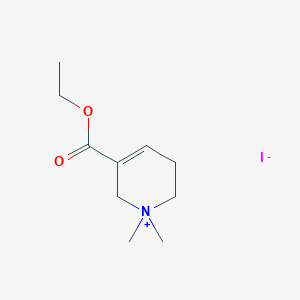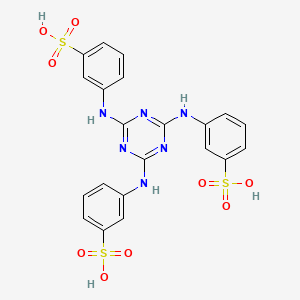
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride is a chemical compound that belongs to the class of naphthylamines. This compound is characterized by the presence of an iodine atom attached to the naphthylamine structure, which is further linked to an imidazoline moiety. It is primarily used in scientific research and has applications in various fields including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride typically involves the iodination of 1-naphthylamine followed by the formation of the imidazoline ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the naphthylamine structure. The subsequent formation of the imidazoline ring can be achieved through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthylamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of the iodine atom and the imidazoline ring contributes to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-iodo-1-naphthylamine
- 4-Iodo-2-nitro-1naphthylamine
Comparison
Compared to similar compounds, 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride is unique due to the presence of the imidazoline ring, which enhances its chemical reactivity and biological activity. The iodine atom also contributes to its distinct properties, making it a valuable compound in various research applications.
Propiedades
Número CAS |
101564-97-0 |
|---|---|
Fórmula molecular |
C13H13ClIN3 |
Peso molecular |
373.62 g/mol |
Nombre IUPAC |
N-(4-iodonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C13H12IN3.ClH/c14-11-5-6-12(17-13-15-7-8-16-13)10-4-2-1-3-9(10)11;/h1-6H,7-8H2,(H2,15,16,17);1H |
Clave InChI |
DMOYHGDBGJQNQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)I.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
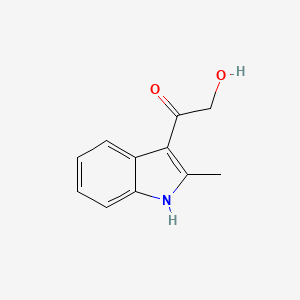
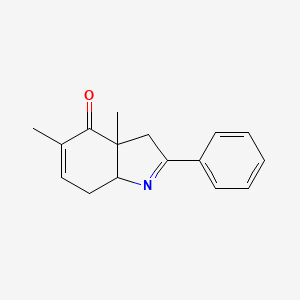
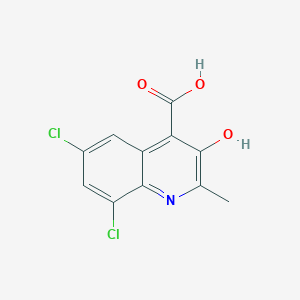


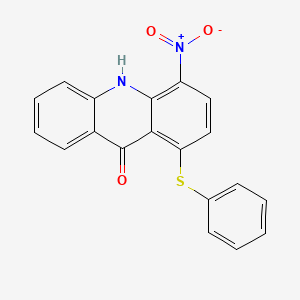
![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)



